

Performance characteristics of Creatinine-13C in different biological matrices

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Compound of Interest

Compound Name: Creatinine-13C

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Performance of Creatinine-13C Across Biological Matrices: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance characteristics of **Creatinine-13C** as an internal standard for the quantification of creatinine in various biological matrices. The use of stable isotope-labeled internal standards, such as **Creatinine-13C**, is crucial for accurate and precise measurement of endogenous analytes by correcting for variability in sample preparation and instrument response. This is particularly important in clinical research and drug development, where reliable assessment of renal function is paramount.

Comparison with Alternative Methods

Creatinine levels have historically been measured using colorimetric (Jaffe) and enzymatic methods. However, these methods can suffer from a lack of specificity, leading to interference from other endogenous substances and potential overestimation of creatinine concentrations. [1][2][3] Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) has emerged as the reference method for creatinine quantification due to its superior accuracy and specificity.[4][5] The use of a stable isotope-labeled internal standard like **Creatinine-13C** is integral to the performance of ID-LC-MS/MS assays.

While both deuterated (Creatinine-d3) and carbon-13 labeled (**Creatinine-13C**) internal standards are commonly used, this guide will focus on the performance characteristics of **Creatinine-13C**. The choice between these labeled standards often depends on commercial availability and cost, with their analytical performance being largely comparable.

Performance Characteristics of Creatinine-13C in LC-MS/MS Assays

The following tables summarize the typical performance characteristics of LC-MS/MS methods for creatinine quantification using a stable isotope-labeled internal standard, exemplified by data from studies using deuterated creatinine, which is expected to be similar to **Creatinine-13C**.

Table 1: Performance Characteristics in Serum/Plasma

Parameter	Typical Performance	Reference
Linearity Range	4.4 - 885.0 µmol/L	[5]
Lower Limit of Quantification (LLOQ)	4.4 µmol/L	[5]
Intra-Assay Precision (%CV)	< 3.8%	[5]
Inter-Assay Precision (%CV)	< 3.8%	[5]
Accuracy (Bias)	1.06%	[5]
Recovery	>95%	[6]

Table 2: Performance Characteristics in Urine

Parameter	Typical Performance	Reference
Linearity Range	1 - 2000 ng/mL	[2] [7]
Lower Limit of Quantification (LLOQ)	0.99 ng/mL	[7]
Intra-Assay Precision (%CV)	< 3%	[7]
Inter-Assay Precision (%CV)	< 3%	[7]
Accuracy (Bias)	Not explicitly stated, but high correlation with reference methods	[2]
Recovery	Not explicitly stated	

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for the quantification of creatinine in serum/plasma and urine using **Creatinine-13C** as an internal standard with LC-MS/MS.

Serum/Plasma Sample Preparation (Protein Precipitation)

- To 50 µL of serum or plasma in a microcentrifuge tube, add a known amount of **Creatinine-13C4** internal standard working solution.[\[4\]](#)
- Add 950 µL of ice-cold acetonitrile to precipitate proteins.[\[4\]](#)
- Vortex the mixture vigorously for 30 seconds.[\[4\]](#)
- Centrifuge at high speed (e.g., 15,000 rpm) for 3-5 minutes.
- Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Urine Sample Preparation (Dilution)

- Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.[\[7\]](#)

- Add 10 µL of formic acid to a 1 mL aliquot of the urine sample.^[7]
- Centrifuge at 10,000 rpm for 10 minutes.^[7]
- Filter the supernatant through a 0.22 µm membrane.^[7]
- Spike a 5 µL aliquot of the filtered urine with a known amount of **Creatinine-13C** internal standard solution.^[7]
- Bring the final volume to 10 mL with water.^[7]
- Inject an aliquot into the LC-MS/MS system.^[7]

LC-MS/MS Parameters

The following are example LC-MS/MS parameters for the analysis of creatinine using **Creatinine-13C4** as an internal standard.^[8]

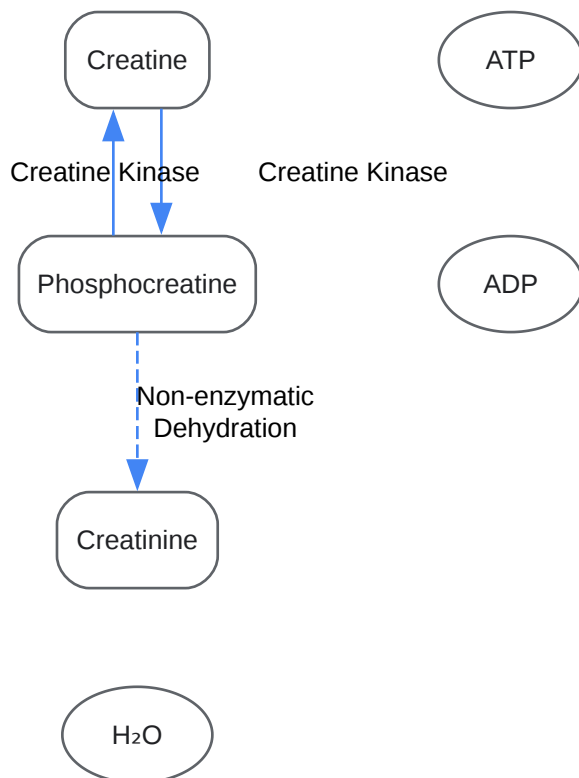
Parameter	Condition
LC Column	C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Ionization Mode	ESI Positive
MRM Transitions	Creatinine: 114.1 -> 44.2; Creatinine-13C4: 118.1 -> 46.2

Visualizations

Creatine to Creatinine Metabolic Pathway

The following diagram illustrates the metabolic pathway from creatine to its waste product, creatinine. This conversion is a non-enzymatic dehydration reaction.

Creatine to Creatinine Conversion Pathway

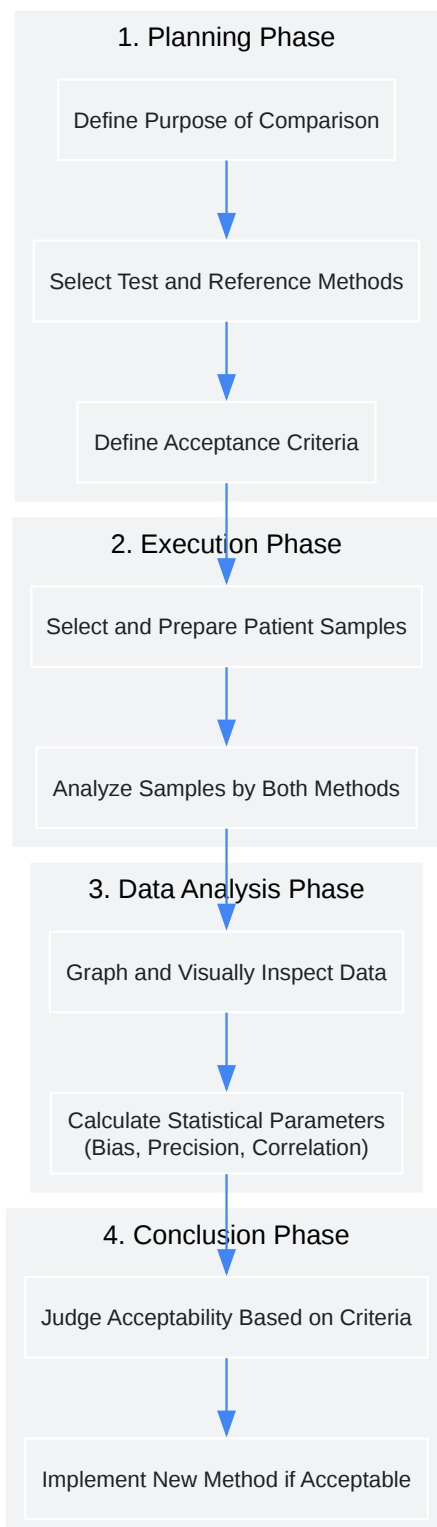
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Caption: Metabolic conversion of creatine to creatinine.

Experimental Workflow for Method Comparison

This diagram outlines the logical workflow for comparing a new analytical method (e.g., LC-MS/MS with **Creatinine-13C**) against an established reference method.

Workflow for Analytical Method Comparison

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